Cas no 2176270-46-3 (2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide)
![2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide structure](https://ja.kuujia.com/scimg/cas/2176270-46-3x500.png)
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
- 2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
- 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
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- インチ: 1S/C21H24FNO3S/c22-18-6-8-19(9-7-18)27-14-20(24)23-15-21(25,16-4-2-1-3-5-16)17-10-12-26-13-11-17/h1-9,17,25H,10-15H2,(H,23,24)
- InChIKey: FGFMZXFSSRFESZ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)F)CC(NCC(C1C=CC=CC=1)(C1CCOCC1)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 460
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 83.9
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-4931-5mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-75mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-40mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-2μmol |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-2mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-1mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-10μmol |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-5μmol |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-4mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6506-4931-25mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide |
2176270-46-3 | 25mg |
$109.0 | 2023-09-08 |
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamideに関する追加情報
Research Briefing on 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide (CAS: 2176270-46-3)
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide (CAS: 2176270-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorophenylsulfanyl moiety and a hydroxy-oxan-phenylethyl acetamide backbone, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
Recent research has elucidated the synthetic pathways for 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide, highlighting its efficient production through multi-step organic reactions. Key steps involve the introduction of the fluorophenylsulfanyl group and the subsequent coupling with the hydroxy-oxan-phenylethyl amine derivative. Advances in catalytic methods have improved yields and purity, making this compound more accessible for preclinical studies. These synthetic improvements are critical for scaling up production and ensuring reproducibility in further research.
Pharmacological evaluations of 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide have revealed its activity as a modulator of specific biological targets. Preliminary in vitro studies indicate its affinity for certain enzyme systems, particularly those involved in inflammatory pathways. The compound's ability to inhibit key enzymes suggests potential applications in treating inflammatory and autoimmune diseases. Moreover, its pharmacokinetic profile, including bioavailability and metabolic stability, has been investigated, with results supporting its suitability for oral administration.
In vivo studies have further demonstrated the therapeutic potential of this compound. Animal models of inflammation and pain have shown significant reductions in symptom severity following treatment with 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide. These effects are attributed to its selective interaction with target proteins, minimizing off-target effects and reducing the likelihood of adverse reactions. Such findings underscore the compound's potential as a lead candidate for developing novel anti-inflammatory agents.
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide has been a focal point of recent research. Structural-activity relationship (SAR) studies have identified critical functional groups responsible for its bioactivity. Computational modeling and X-ray crystallography have provided insights into its binding interactions with target enzymes, facilitating the design of more potent derivatives. These mechanistic insights are invaluable for optimizing the compound's efficacy and selectivity in future drug development efforts.
Despite these promising findings, challenges remain in the development of 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide as a therapeutic agent. Issues such as long-term toxicity, potential drug-drug interactions, and formulation stability need to be addressed in subsequent studies. Ongoing research aims to explore these aspects, with the goal of advancing the compound to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 2-[(4-fluorophenyl)sulfanyl]-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide (CAS: 2176270-46-3) represents a promising candidate in the field of medicinal chemistry. Its unique structural properties, combined with demonstrated pharmacological activity, make it a valuable subject of ongoing research. Future studies will likely focus on optimizing its therapeutic profile and addressing remaining challenges, paving the way for its potential application in treating inflammatory and related disorders. This compound exemplifies the innovative approaches driving advancements in chemical biology and pharmaceutical sciences.
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